
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group and a heptafluorobutoxy group
Métodos De Preparación
The synthesis of 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 2,2,3,3,4,4,4-heptafluorobutanol.
Formation of the Ether Linkage: The hydroxyl group of 4-hydroxybenzaldehyde reacts with 2,2,3,3,4,4,4-heptafluorobutanol in the presence of an acid catalyst to form 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde.
Vinylation: The aldehyde group of 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the ethenyl group to an ethyl group using catalysts like palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties.
Industrial Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers with enhanced chemical resistance and thermal stability.
Biological Research: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive molecules in medicinal chemistry.
Environmental Science: Its stability and resistance to degradation make it a candidate for use in coatings and surface treatments to protect materials from harsh environmental conditions.
Mecanismo De Acción
The mechanism by which 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors due to its aromatic and fluorinated structure, potentially affecting biochemical pathways.
Pathways Involved: The presence of the ethenyl group allows for participation in polymerization reactions, while the fluorinated butoxy group imparts unique physicochemical properties that influence the compound’s behavior in different environments.
Comparación Con Compuestos Similares
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene can be compared with other similar compounds:
1-Ethenyl-4-ethylbenzene: This compound lacks the fluorinated butoxy group, resulting in different chemical properties and applications.
1-Ethenyl-4-(trifluoromethoxy)benzene: While also fluorinated, this compound has a trifluoromethoxy group instead of a heptafluorobutoxy group, leading to variations in reactivity and stability.
4-Vinylbenzoic acid: This compound contains a carboxyl group instead of a fluorinated butoxy group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of an ethenyl group and a highly fluorinated butoxy group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
111144-99-1 |
|---|---|
Fórmula molecular |
C12H9F7O |
Peso molecular |
302.19 g/mol |
Nombre IUPAC |
1-ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C12H9F7O/c1-2-8-3-5-9(6-4-8)20-7-10(13,14)11(15,16)12(17,18)19/h2-6H,1,7H2 |
Clave InChI |
IPXALQQGEQVBSM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)OCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


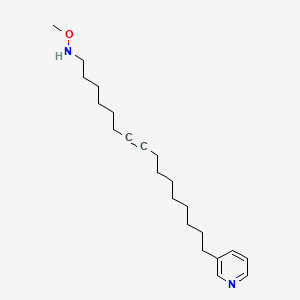
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
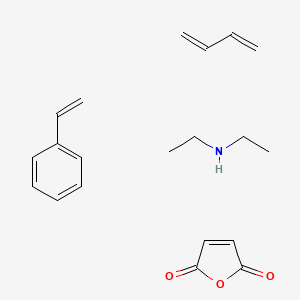

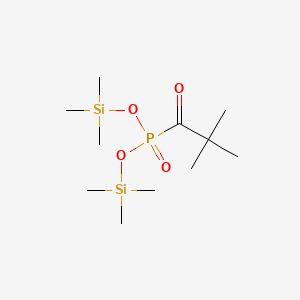

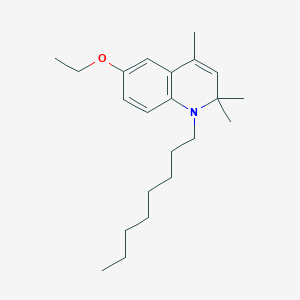
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
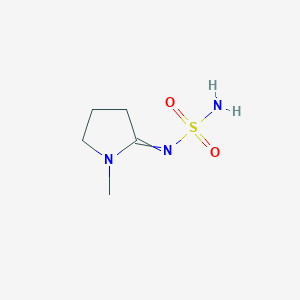


![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
